molecular formula C19H41O6P B107953 1-Hexadecyl-sn-glycerol 3-phosphate CAS No. 52603-03-9

1-Hexadecyl-sn-glycerol 3-phosphate

Cat. No. B107953
CAS RN: 52603-03-9
M. Wt: 396.5 g/mol
InChI Key: XLVRFPVHQPHXAA-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexadecyl-sn-glycerol 3-phosphate is a glycerophospholipid, a class of lipids that are critical components of cell membranes. While the provided papers do not directly describe 1-Hexadecyl-sn-glycerol 3-phosphate, they offer insights into related compounds and enzymes that interact with similar glycerol-based phospholipids. For instance, glycerol-3-phosphate (1)-acyltransferase (G3PAT) is an enzyme that catalyzes the incorporation of an acyl group into the sn-1 position of glycerol 3-phosphate, yielding 1-acylglycerol-3-phosphate, which is structurally related to 1-Hexadecyl-sn-glycerol 3-phosphate .

Synthesis Analysis

The synthesis of related glycerol-based compounds involves chemo-enzymatic methods. For example, the synthesis of 1-O-hexadecyl-2-O-palmitoyl-sn-glycerol is achieved through esterification of 1-O-hexadecyl-sn-glycerol with palmitic acid, followed by alcoholysis catalyzed by an immobilized 1,3-specific lipase . This process highlights the potential for enzymatic specificity in the synthesis of glycerol-based phospholipids, which could be applicable to the synthesis of 1-Hexadecyl-sn-glycerol 3-phosphate.

Molecular Structure Analysis

The molecular structure of glycerol-based phospholipids is characterized by a glycerol backbone esterified with fatty acids and a phosphate group. The paper on squash glycerol-3-phosphate (1)-acyltransferase provides insights into the enzyme's structure, which is responsible for catalyzing the formation of such structures. The enzyme comprises two domains, with domain II featuring a cleft lined by hydrophobic residues and a cluster of positively charged residues, which are likely involved in binding the phosphate moiety of glycerol 3-phosphate .

Chemical Reactions Analysis

The chemical reactions involving glycerol-based phospholipids typically include acylation and deacylation processes. The enzyme G3PAT, for example, catalyzes the acylation of glycerol 3-phosphate. The enzyme's specificity for different fatty acids, such as oleate or palmitate, can influence the properties of the resulting phospholipid . The synthesis of analogs related to glycerol 3-phosphate also involves regiospecific and stereospecific reactions, as demonstrated by the synthesis of diastereoisomers of 1,3,4-trihydroxybutyl-1-phosphonic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycerol-based phospholipids are determined by their acyl chains and the presence of the phosphate group. The hydrophobic acyl chains and the hydrophilic phosphate group contribute to the amphipathic nature of these molecules, which is essential for their role in forming cell membranes. The specificity of enzymes like G3PAT for certain fatty acids can affect the melting point, fluidity, and other physical properties of the phospholipids . The chemo-enzymatic synthesis methods can also influence the yield and purity of these compounds, as seen in the high yield obtained for 1-O-hexadecyl-2-O-palmitoyl-sn-glycerol under specific solvent and water activity conditions .

Scientific Research Applications

Chemical Synthesis and Derivative Preparation

1-Hexadecyl-sn-glycerol 3-phosphate (1-HG3P) plays a significant role in chemical synthesis. A method for its synthesis was described, starting with the preparation of O-hexadecyl glycolic acid, and the process resulted in different acyl and alkyl derivatives of dihydroxyacetone phosphate (Hajra, Saraswathi, & Das, 1983).

Enzymatic Activity and Metabolism

1-HG3P is involved in enzymatic activities in various tissues, including the liver. Studies have shown that lysophospholipase D activity in rat liver hydrolyzes 1-HG3P, leading to different metabolic products (Wykle, Kraemer, & Schremmer, 1977). Additionally, a similar pathway has been observed in brain microsomes, indicating a broader role in biological systems (Wykle & Schremmer, 1974).

Role in Platelet Aggregation

Research has identified 1-HG3P as a compound that influences human platelet aggregation. It was found to be less potent than platelet-activating factor but more powerful than other similar compounds, suggesting a significant role in physiological processes related to blood coagulation (Simon, Chap, & Douste‐Blazy, 1982).

properties

IUPAC Name

[(2R)-3-hexadecoxy-2-hydroxypropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23/h19-20H,2-18H2,1H3,(H2,21,22,23)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVRFPVHQPHXAA-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexadecyl-glycero-3-phosphate

CAS RN

52603-03-9
Record name 1-Hexadecyl-sn-glyceryl-3-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52603-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexadecyl-sn-glycerol 3-phosphate
Reactant of Route 2
1-Hexadecyl-sn-glycerol 3-phosphate
Reactant of Route 3
Reactant of Route 3
1-Hexadecyl-sn-glycerol 3-phosphate
Reactant of Route 4
1-Hexadecyl-sn-glycerol 3-phosphate
Reactant of Route 5
1-Hexadecyl-sn-glycerol 3-phosphate
Reactant of Route 6
1-Hexadecyl-sn-glycerol 3-phosphate

Citations

For This Compound
3
Citations
LC Stewart, M Kates, IH Ekiel, ICP Smith - Chemistry and physics of lipids, 1990 - Elsevier
… Comparison of the results obtained with 2- [ 1,1-2H2]-hexadecyl- 1 -hexadecyl-sn-glycerol-3 phosphate with previous data on [1,1,1',I'2H4]DHPC labelled at the first carbon of both the …
Number of citations: 37 www.sciencedirect.com
Z Li, Y Lin, M Yuan, X Jiang, C Yang, C Yu, L Chen - 2020 - researchsquare.com
Background Myogenic miRNAs (myomiRs) which dramatically increased during myogenesis have been shown to play critical roles in many aspects of muscle function. As a myomiR, …
Number of citations: 5 www.researchsquare.com
D Schomburg, D Stephan - Enzyme Handbook 9: Class 1.1 …, 1995 - Springer
NADPH (specific for NADPH [1, 8], hydrogen from B-side of nicotinamide ring is transferred to reduce keto substrates)[1-8]; NADH (can substitute for NADPH [7], at high concentrations, …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.